molecular formula C4H6IO2P B14403802 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole CAS No. 88416-54-0

2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole

Cat. No.: B14403802
CAS No.: 88416-54-0
M. Wt: 243.97 g/mol
InChI Key: CTGILSXNQHWJIE-UHFFFAOYSA-N
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Description

2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole is a phosphorus-containing heterocyclic compound It is characterized by the presence of an iodine atom and two methyl groups attached to a dioxaphosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole typically involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination of the dioxaphosphole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound can be used in the study of biological systems involving phosphorus chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,3-dioxol-2-one: A precursor in the synthesis of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole.

    2-Iodo-1,3,2-dioxaphosphole: Lacks the methyl groups present in this compound.

    4,5-Dimethyl-2H-1,3,2-dioxaphosphole: Does not contain the iodine atom.

Uniqueness

This compound is unique due to the presence of both iodine and methyl groups on the dioxaphosphole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

88416-54-0

Molecular Formula

C4H6IO2P

Molecular Weight

243.97 g/mol

IUPAC Name

2-iodo-4,5-dimethyl-1,3,2-dioxaphosphole

InChI

InChI=1S/C4H6IO2P/c1-3-4(2)7-8(5)6-3/h1-2H3

InChI Key

CTGILSXNQHWJIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OP(O1)I)C

Origin of Product

United States

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